N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide: is a synthetic organic compound that features a bipyridine moiety linked to a pyrrole ring via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a transition metal catalyst such as palladium in the presence of a base.
Attachment of the Acetamide Group: The bipyridine intermediate is then reacted with an acetamide derivative under conditions that facilitate the formation of an amide bond. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Pyrrole Ring: The final step involves the introduction of the pyrrole ring through a nucleophilic substitution reaction. This can be achieved by reacting the acetamide intermediate with a pyrrole derivative under basic conditions.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The bipyridine and pyrrole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinoline and pyrrole oxide derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The bipyridine moiety can undergo electrophilic substitution reactions, while the pyrrole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide depends on its specific application:
In Coordination Chemistry: Acts as a ligand that coordinates to metal centers, influencing the electronic and geometric properties of the resulting complexes.
In Biological Systems: Interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide: can be compared with other compounds containing bipyridine and pyrrole moieties:
2,2’-Bipyridine: A well-known ligand in coordination chemistry, forming stable complexes with various metals.
Pyrrole-2-carboxamide: A compound with a pyrrole ring and an amide group, investigated for its biological activity.
N-(2-pyridylmethyl)-2-(1H-pyrrol-1-yl)acetamide: A similar compound with a pyridine ring instead of a bipyridine moiety, used in medicinal chemistry research.
The uniqueness of N-([2,3’-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide lies in its combination of bipyridine and pyrrole structures, which can impart distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(13-21-8-1-2-9-21)20-11-14-5-6-16(19-10-14)15-4-3-7-18-12-15/h1-10,12H,11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSMWIRGGCBXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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